BenchChemオンラインストアへようこそ!

Ethyl 5-methylpyrrolidine-3-carboxylate

Stereochemistry Diastereomer Separation Physical Organic Chemistry

Ethyl 5-methylpyrrolidine-3-carboxylate (CAS 76196-92-4; C₈H₁₅NO₂; MW 157.21 g/mol) is a chiral, five-membered saturated N-heterocyclic ester belonging to the 3-pyrrolidinecarboxylate class. The molecule bears a single stereogenic center at the C5 methyl-substituted ring carbon and an ethyl ester at C3, offering a reactive handle for further derivatization.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B15224576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methylpyrrolidine-3-carboxylate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(NC1)C
InChIInChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)9-5-7/h6-7,9H,3-5H2,1-2H3
InChIKeyYLFSFPBJZVPRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methylpyrrolidine-3-Carboxylate: Structural and Synthetic Baseline for Chiral Pyrrolidine Building Block Procurement


Ethyl 5-methylpyrrolidine-3-carboxylate (CAS 76196-92-4; C₈H₁₅NO₂; MW 157.21 g/mol) is a chiral, five-membered saturated N-heterocyclic ester belonging to the 3-pyrrolidinecarboxylate class . The molecule bears a single stereogenic center at the C5 methyl-substituted ring carbon and an ethyl ester at C3, offering a reactive handle for further derivatization [1]. This scaffold serves as a versatile intermediate in medicinal chemistry and asymmetric catalysis, with documented utility in constructing endothelin receptor antagonists and as a precursor to organocatalysts for enantioselective Mannich-type reactions [2].

Why Generic Substitution of Ethyl 5-Methylpyrrolidine-3-Carboxylate Fails: The Stereochemical and Regiochemical Interchangeability Problem


Substituting ethyl 5-methylpyrrolidine-3-carboxylate with close structural analogs such as the corresponding 2-carboxylate regioisomer, the unsubstituted pyrrolidine-3-carboxylate, or the methyl ester variant will fundamentally alter stereochemical outcomes in downstream asymmetric transformations [1]. The C5 methyl group is not a passive substituent; controlled synthetic studies demonstrate that its presence on the pyrrolidine ring directly influences enantioselectivity in catalytic anti-Mannich reactions—(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid delivers anti/syn ratios up to 99:1 and >99% ee, performance that is critically dependent on the 5-methyl substitution pattern and is not replicated by the corresponding des-methyl analog under identical conditions [2]. Furthermore, the ester moiety (ethyl vs. methyl) controls hydrolysis kinetics and subsequent coupling efficiency in multi-step pharmaceutical intermediate syntheses, making interchange without re-validation unacceptable in GMP or medicinal chemistry workflows [3].

Quantitative Comparative Evidence for Ethyl 5-Methylpyrrolidine-3-Carboxylate: Differentiation from Closest Analogs


Cis vs. Trans Diastereomer: Physical Property Differentiation of Ethyl 5-Methylpyrrolidine-3-Carboxylate

The 1962 synthesis established that ethyl 5-methylpyrrolidine-3-carboxylate exists as two distinct diastereomers—cis (IXa ethyl ester) and trans (IXb ethyl ester)—which are separable and exhibit differentiated physical properties [1]. The cis-ethyl ester was dehydrogenated with palladium-carbon to yield 5-methyl-3-pyrrolecarboxylate (III), while the corresponding trans isomer was not reported to undergo this transformation under identical conditions, demonstrating configurational dependence of chemical reactivity [1]. Additionally, the cis- and trans- free acids (IXa and IXb) are separable by crystallization, confirming distinct solubility profiles for the two diastereomeric series [1].

Stereochemistry Diastereomer Separation Physical Organic Chemistry Procurement Specification

Enantioselective Synthetic Access: Organocatalytic Route to 5-Methylpyrrolidine-3-Carboxylic Acid Derivatives vs. Classical Racemic Methods

A 2017 organocatalytic enantioselective Michael addition method provides direct access to 5-methylpyrrolidine-3-carboxylic acid in 97% ee in only two steps from 4-oxo-2-enoate substrates and nitroalkanes [1]. In contrast, the 1962 racemic synthesis via hydrogenation of ethyl 2-cyanolevulinate with Raney nickel yields a mixture of cis and trans stereoisomers alongside pyrrole byproducts (III), requiring subsequent separation of diastereomers [2]. The modern catalytic route thus provides a 97% enantiomeric excess advantage over the racemic baseline, translating directly to fewer purification steps and higher atom economy in the preparation of enantiopure ethyl 5-methylpyrrolidine-3-carboxylate for downstream use [1].

Asymmetric Synthesis Organocatalysis Enantiomeric Excess Process Chemistry

5-Methyl vs. Des-Methyl Pyrrolidine Catalyst Performance in Enantioselective anti-Mannich Reactions

In enantioselective anti-Mannich-type reactions of aldehydes with α-imino esters, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid catalyzes product formation with anti/syn ratios up to 99:1 and enantiomeric excesses exceeding 99% [1]. While (R)-3-pyrrolidinecarboxylic acid (lacking the 5-methyl group) also functions as an efficient catalyst—delivering anti/syn up to >99:1 and up to 99% ee for ketone substrates—the 5-methyl substituent uniquely enhances stereocontrol for aldehyde substrates, a substrate class where steric directing effects of the methyl group confer a measurable advantage [1]. The systematic catalyst evaluation established that the β-acid group on the pyrrolidine ring is critical for anti-selectivity, and the additional 5-methyl group further refines enantioselectivity [1].

Asymmetric Catalysis anti-Mannich Reaction Stereoselectivity Organocatalyst Design

Regioisomer Differentiation: 3-Carboxylate vs. 2-Carboxylate Pyrrolidine Series in Pharmaceutical Intermediate Utility

The pyrrolidine-3-carboxylic acid scaffold is the core of clinically evaluated endothelin receptor antagonists including A-127722 (IC₅₀ = 0.36 nM at ET_A receptor, 1000-fold selectivity vs. ET_B) and ABT-627 (Atrasentan), with the carboxylic acid at the 3-position serving as the critical pharmacophoric anchor [1]. In contrast, pyrrolidine-2-carboxylate derivatives (such as ethyl 5-methylpyrrolidine-2-carboxylate, CAS 2764-43-4) are employed as proline analogs in peptidomimetic chemistry, targeting entirely distinct biological space such as DPP-IV inhibition . Systematic SAR studies on 2,4-diarylpyrrolidine-3-carboxylic acids demonstrate that the 3-carboxylate geometry, in conjunction with N-substitution, is essential for achieving nanomolar ET_A potency [1].

Regiochemistry Pharmaceutical Intermediates Structure-Activity Relationship Endothelin Antagonists

Ethyl Ester vs. Methyl Ester: Hydrolytic Stability and Downstream Derivatization Efficiency

The ethyl ester of 5-methylpyrrolidine-3-carboxylate offers measurably slower alkaline hydrolysis kinetics compared to the corresponding methyl ester, attributable to the greater steric bulk and electron-donating inductive effect of the ethyl group that diminishes carbonyl electrophilicity [1]. In the synthesis of pharmaceutically relevant pyrrolidine-3-carboxylic acid derivatives, the ethyl ester provides orthogonal deprotection compatibility with methyl ester protecting groups commonly present in complex intermediates, a tactical advantage in convergent synthetic routes [2]. The 2017 patent literature (WO2018025295A1) specifically contemplates ethyl esters as preferred intermediates for 5-substituted 3-pyrrolidine carboxylic acid derivatives in multi-step pharmaceutical syntheses, citing improved stability during reductive cyclization conditions [3].

Ester Hydrolysis Protecting Group Strategy Synthetic Intermediate Process Chemistry

Optimal Research and Industrial Application Scenarios for Ethyl 5-Methylpyrrolidine-3-Carboxylate Based on Comparative Evidence


Enantioselective Organocatalyst Synthesis for anti-Mannich Reaction Development

Ethyl 5-methylpyrrolidine-3-carboxylate serves as the preferred precursor to (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, a validated organocatalyst that delivers anti/syn ratios up to 99:1 and >99% ee in Mannich reactions of aldehydes with α-imino esters [1]. The 5-methyl substituent extends high enantioselectivity specifically to aldehyde substrates, a capability not matched by des-methyl pyrrolidine catalysts, making this compound the mandatory starting material for laboratories developing aldehyde-scope Mannich methodologies [1].

Endothelin Receptor Antagonist Lead Optimization and SAR Expansion

The pyrrolidine-3-carboxylic acid core, accessible via hydrolysis of ethyl 5-methylpyrrolidine-3-carboxylate, is the pharmacophoric foundation of potent ET_A-selective antagonists such as A-127722 (IC₅₀ = 0.36 nM, 1000-fold ET_A/ET_B selectivity) [2]. Medicinal chemistry programs targeting endothelin-driven pathologies (pulmonary arterial hypertension, diabetic nephropathy, cancer) require the 3-carboxylate regioisomer specifically; substitution with 2-carboxylate analogs leads to complete loss of ET_A affinity [2].

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Ester Deprotection

In convergent synthetic routes to complex drug candidates where orthogonal ester deprotection is essential, the ethyl ester moiety of ethyl 5-methylpyrrolidine-3-carboxylate provides compatibility with methyl esters present elsewhere in the molecular framework [3]. The patent literature (WO2018025295A1) explicitly specifies ethyl esters as preferred intermediates for 5-substituted-3-pyrrolidine carboxylic acid derivatives, citing their superior stability under reductive cyclization conditions that would compromise methyl esters [4].

Chiral Building Block Procurement for Asymmetric Synthesis of Iminosugar and Alkaloid Libraries

The 2017 organocatalytic synthesis enables procurement of ethyl 5-methylpyrrolidine-3-carboxylate in 97% ee, providing a well-defined chiral building block for constructing stereochemically complex iminosugar analogs and pyrrolizidine alkaloid libraries [5]. The defined stereochemistry at C5 eliminates the need for chiral chromatographic resolution, accelerating library synthesis timelines and reducing purification costs compared to racemic material obtained via classical Raney nickel hydrogenation [5].

Quote Request

Request a Quote for Ethyl 5-methylpyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.